D-Glucose-5-C-t

Beschreibung

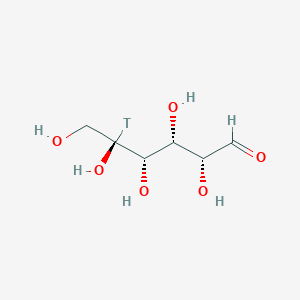

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-5-tritiohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-CPMQAFPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930859 | |

| Record name | (C~5~-~3~H)Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-06-0 | |

| Record name | D-Glucose-5-C-t | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (C~5~-~3~H)Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for D Glucose 5 C T and Analogous Site Specifically Labeled D Glucose Derivatives

Chemoenzymatic Synthesis Methodologies for D-Glucose-5-C-t Precursors

Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical reactions to construct complex molecules. nih.gov This approach is particularly advantageous for preparing precursors of site-specifically labeled D-glucose derivatives, offering high regio- and stereoselectivity under mild reaction conditions. rsc.orgresearchgate.net

Enzymatic Pathways for Carbon-Labeled D-Glucose-1-Phosphate Precursors

The enzymatic synthesis of carbon-labeled D-glucose-1-phosphate (G1P) often starts from simpler, isotopically labeled precursors. A common strategy involves the use of enzymes from glycolytic and pentose (B10789219) phosphate (B84403) pathways to build up the glucose skeleton. For instance, labeled pyruvate (B1213749) can be converted through a series of enzymatic reactions to fructose-1,6-diphosphate (B8644906) (FDP). google.com This FDP can then be enzymatically converted to fructose-6-phosphate (B1210287) and subsequently to glucose-6-phosphate (G6P). google.com Finally, phosphoglucomutase can isomerize G6P to G1P. wikipedia.org

Enzymatic pathways offer a high degree of control over the position of the isotopic label. By starting with specifically labeled precursors like [3-¹³C]pyruvate, it is possible to generate asymmetrically labeled D-glucose isotopomers. nih.gov For example, the synthesis of D-glucose-3-¹⁴C has been achieved through a series of three successive Kiliani syntheses, starting with ¹⁴C-labeled cyanide and D-glyceraldehyde. nih.govresearchgate.net

Phosphorylases are another class of enzymes that can be used to synthesize G1P derivatives. These enzymes catalyze the reversible phosphorolysis of α- or β-glycosidic bonds. wikipedia.orgbiorxiv.org For example, maltose (B56501) phosphorylase can be used in the reverse reaction to synthesize maltose from glucose and β-D-glucose-1-phosphate. biorxiv.org This approach can be adapted to produce isotopically labeled G1P precursors.

Integration of ATP Regeneration Systems in Enzymatic Synthesis of Labeled Glucose Nucleotides

Many enzymatic steps in the synthesis of labeled glucose precursors, particularly the initial phosphorylation steps and the formation of sugar nucleotides, require adenosine (B11128) triphosphate (ATP) as a phosphate donor. nih.govfrontiersin.org The high cost of ATP and the inhibitory effects of the resulting adenosine diphosphate (B83284) (ADP) make large-scale synthesis challenging. frontiersin.orgnih.gov To overcome these limitations, ATP regeneration systems are often integrated into the enzymatic synthesis process. google.comfrontiersin.org

These systems continuously regenerate ATP from ADP, ensuring a constant supply of the high-energy phosphate donor and driving the synthetic reactions forward. frontiersin.orgnih.gov Common ATP regeneration systems include:

Phosphoenolpyruvate (PEP) and Pyruvate Kinase: Pyruvate kinase transfers a phosphate group from the high-energy donor PEP to ADP, forming ATP and pyruvate. google.commdpi.com

Creatine Phosphate and Creatine Kinase: Creatine kinase catalyzes the transfer of a phosphate group from phosphocreatine (B42189) to ADP. google.com

Glycolysis-based systems: The glycolytic pathway itself can be harnessed to regenerate ATP from glucose. google.com

Chemical Synthesis Routes to this compound

Chemical synthesis provides a powerful alternative for creating specifically labeled D-glucose derivatives, offering flexibility in the choice of isotopes and labeling positions that may not be accessible through enzymatic routes.

Stereoselective Introduction of Isotopic Labels at C5 and Other Specific Positions

The stereoselective introduction of an isotopic label at a specific carbon atom, such as C5 of D-glucose, requires careful strategic planning and the use of stereocontrolled reactions. A multi-step synthesis is typically necessary, starting from a suitable precursor where the desired stereochemistry can be controlled.

For the synthesis of α-D-[5-¹⁸O]glucopyranose, a reported method involves the acid-catalyzed exchange of the carbonyl oxygen of a protected xylo-hexofuranos-5-ulose with ¹⁸O-water, followed by reduction and deprotection steps. nih.gov A similar strategy could conceptually be adapted for carbon isotope labeling at the C5 position. Isotope labeling studies using ²H and ¹³C have also been employed to understand the mechanisms of glucose isomerization, which can involve carbon shifts. acs.org

Protecting-group-free strategies are also being explored to simplify synthetic routes. For instance, stereoselective glycosylation of unprotected D-glucose has been achieved, demonstrating the potential for more direct and efficient syntheses. beilstein-journals.org

Multistep Synthetic Sequences for Complex Labeled D-Glucose Structures

The synthesis of complex, multiply labeled D-glucose structures often necessitates lengthy and intricate multi-step sequences. These syntheses typically begin with a smaller, often unlabeled, carbohydrate precursor that is elaborated and functionalized to allow for the introduction of isotopic labels at specific positions.

An example of a complex synthesis is the preparation of D-glucose-3-¹⁴C, which involves three consecutive Kiliani syntheses. nih.govresearchgate.net This process starts with the addition of ¹⁴C-labeled cyanide to D-glyceraldehyde and proceeds through several intermediates, including labeled tetroses and pentoses, before reaching the final hexose. nih.govresearchgate.net Such syntheses often require chromatographic separation of epimers at various stages to isolate the desired stereoisomer. nih.gov

The synthesis of ¹⁸F-labeled glucose derivatives, such as [¹⁸F]FDG, also involves multistep procedures, often starting from a protected mannose triflate precursor. snmjournals.org These syntheses must be rapid due to the short half-life of fluorine-18 (B77423). researchgate.netnih.gov

Radiochemical Synthesis of D-Glucose Derivatives for Tracer Applications (e.g., ¹⁴C, ¹⁸F)

Radiolabeled glucose derivatives are indispensable tools in biomedical research and clinical diagnostics, particularly for positron emission tomography (PET). researchgate.netmeduniwien.ac.at The synthesis of these tracers involves the incorporation of a radionuclide, such as ¹⁴C or ¹⁸F, into the glucose molecule.

Carbon-14 (B1195169) (¹⁴C) is a long-lived beta-emitter that is widely used in metabolic studies to trace the fate of glucose and its metabolites. ontosight.ainih.gov The synthesis of ¹⁴C-labeled glucose can be achieved through both chemical and biological methods. Photosynthesis, using ¹⁴CO₂ as the carbon source in plants like Canna indica, can produce uniformly labeled [U-¹⁴C]-D-glucose. ucsd.edu Chemical syntheses, such as the improved cyanohydrin synthesis, can be used to prepare position-specific labeled glucose, for example, D-glucose-1-¹⁴C from D-arabinose, with radiochemical yields of about 50%. nist.gov However, traditional multi-step radiosyntheses often generate significant radioactive waste. acs.org

Strategies for Incorporating Radioactive Tracers at Specific Carbon Positions Relevant to this compound

The placement of a radioactive label, such as carbon-14 (¹⁴C) or tritium (B154650) (³H), at a specific position within the glucose molecule is critical for investigating distinct metabolic steps. nih.gov While uniformly labeled glucose is suitable for tracking complete catabolism, position-specific labeling provides detailed insights into particular pathways. nih.gov

Chemical Synthesis and Degradation

Multi-step chemical synthesis is a primary method for producing site-specifically labeled glucose. These syntheses often start from smaller labeled precursors or involve the degradation of larger, more accessible labeled molecules.

A notable strategy relevant to labeling the C5 position involves the degradation of a C6-labeled glucose molecule. For instance, D-arabinose-5-¹⁴C has been successfully prepared from D-glucose-6-¹⁴C. nist.govnist.gov This process begins with the bromine oxidation of D-glucose-6-¹⁴C to form D-gluconic-6-¹⁴C acid. nist.gov This is followed by a Ruff degradation of the corresponding calcium salt, which removes the C1 carbon and converts the C6-labeled starting material into the C5-labeled D-arabinose. nist.govnist.gov This approach yields the desired product without the need to isolate crystalline intermediates, resulting in a relatively high radiochemical yield of 58%. nist.govnist.gov

Synthesizing glucose labeled at other internal positions, such as D-glucose-3-¹⁴C, demonstrates the complexity of these chemical routes. One such method involves a series of three cyanohydrin syntheses, starting from D-glyceraldehyde and a ¹⁴C-labeled cyanide. nist.gov This intricate process builds the carbon chain step-by-step, allowing for the precise introduction of the radioisotope at the desired C3 position. nist.gov

Enzymatic Synthesis

Enzymatic approaches offer high stereoselectivity and are increasingly used to overcome the challenges of complex chemical syntheses. researchgate.net Enzymes such as hexokinase, phosphoglucomutase, and UDP-glucose pyrophosphorylase can be used in one-pot syntheses to produce labeled sugar nucleotides like UDP-[4-¹³C]-glucose from labeled glucose precursors. researchgate.net These enzymatic methods are highly efficient and can be scaled up for gram-quantity production. researchgate.net Furthermore, enzymes like microbial transglutaminase and sortase are being explored for the site-specific derivatization and radiolabeling of proteins with sugar moieties like 2-[¹⁸F]-fluorodeoxy-D-glucose (FDG), showcasing the versatility of enzymatic tools in radiochemistry. mdpi.com

Table 1: Overview of Synthetic Strategies for Position-Specific Labeled Glucose This table is interactive. You can sort and filter the data.

| Strategy | Description | Target Isotope(s) | Key Example(s) | Reference(s) |

|---|---|---|---|---|

| Chemical Degradation | A larger, labeled molecule is chemically broken down to produce a smaller sugar with the label at a new relative position. | ¹⁴C | D-arabinose-5-¹⁴C from D-glucose-6-¹⁴C via Ruff degradation. | nist.gov, nist.gov |

| Multi-step Chemical Synthesis | The carbon skeleton is built up from smaller precursors, one of which contains the radioisotope, allowing for precise placement. | ¹⁴C | D-glucose-3-¹⁴C via a three-stage cyanohydrin synthesis starting from D-glyceraldehyde. | nist.gov |

| Enzymatic Synthesis | A cascade of specific enzymes is used to build the desired labeled molecule from a labeled substrate, offering high stereoselectivity. | ¹³C, ¹⁸F | One-pot synthesis of UDP-[4-¹³C]-glucose using hexokinase, phosphoglucomutase, and UGPase. | researchgate.net, mdpi.com |

Advanced Purification and Validation Techniques for Labeled D-Glucose Products

The final product of any radiolabeling synthesis must undergo rigorous purification and validation to ensure its chemical and radiochemical purity. unm.edu Impurities, whether they are other radioactive species or non-radioactive by-products, can significantly affect the outcome and interpretation of tracer studies. unm.eduphysiology.orgnih.gov

Advanced Purification Techniques

Chromatography is the principal method for purifying radiolabeled glucose derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for purifying radiolabeled compounds, capable of separating the desired product from closely related impurities. physiology.orgnih.gov Studies have shown that commercially available tritiated glucose, such as [6-³H]glucose, can contain radioactive non-glucose contaminants that lead to errors in metabolic measurements. physiology.orgnih.gov Purifying the tracer by HPLC before use removes these contaminants and yields correct estimations of glucose turnover. physiology.orgnih.gov The process involves injecting the crude product onto specialized columns (e.g., Aminex ion exclusion HPX-87H) and collecting the specific fraction corresponding to pure glucose. physiology.org

Ion-Exchange Chromatography: This technique is used to separate charged molecules from uncharged ones. In the context of glucose purification, it is effective for removing ionic impurities. physiology.org For example, after deproteinization of a plasma sample, the solution is passed over anion and cation exchange columns to isolate the neutral glucose molecule. physiology.org A glucose-binding resin, such as a borate-charged anion resin, combines the speed of ion exchange with the specificity of derivative formation for isolating radioactive glucose. journalagent.com

Paper and Thin-Layer Chromatography (TLC): Preparative paper chromatography has been used in multi-step syntheses to separate isomeric lactones and sugars. nist.gov While less common for final high-purity applications now, TLC remains a valuable analytical tool for validation. journalagent.comupb.ro

Validation Techniques

Validation confirms the identity and purity of the final radiolabeled product.

Radiochemical Purity Assessment: This determines the proportion of the radionuclide present in the desired chemical form. unm.edu Both radio-HPLC and radio-TLC are standard methods. upb.roresearchgate.net In these techniques, the retention time (for HPLC) or retention factor (for TLC) of the radioactive product is compared with that of a non-radioactive, authenticated standard of the same compound. unm.eduupb.ro The presence of a single radioactive peak that co-elutes with the standard confirms identity and allows for the quantification of purity. upb.roresearchgate.net

Chemical Purity and Identity: This addresses non-radioactive impurities, such as solvents or by-products from the synthesis. unm.edu Methods like Gas Chromatography (GC) and standard HPLC with UV or mass spectrometry detectors are used for this purpose. unm.edu

Quantification of Radioactivity: Liquid Scintillation Counting (LSC) is the standard method for measuring the amount of radioactivity in the final purified product and in biological samples during tracer studies. mdpi.com This technique is essential for determining the specific activity (radioactivity per molar unit) of the tracer. mdpi.com

Table 2: Advanced Purification and Validation Techniques This table is interactive. You can sort and filter the data.

| Technique | Purpose | Description | Reference(s) |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification | Separates the desired radiolabeled glucose from radioactive and chemical impurities with high resolution. Essential for removing contaminants from commercial tracers. | physiology.org, nih.gov |

| Ion-Exchange Chromatography | Purification | Removes charged impurities from the neutral glucose molecule. Can use borate-charged resins for specific glucose binding. | journalagent.com, physiology.org |

| Radio-HPLC / Radio-TLC | Validation | Confirms radiochemical identity and purity by comparing the migration of the radioactive product against a non-radioactive standard. | unm.edu, upb.ro, researchgate.net |

| Gas Chromatography (GC) / Mass Spectrometry (MS) | Validation | Determines chemical purity by identifying and quantifying non-radioactive impurities, such as residual solvents or reaction by-products. | d-nb.info, unm.edu |

| Liquid Scintillation Counting (LSC) | Validation | Quantifies the amount of radioactivity in a sample to determine the specific activity of the tracer and measure its presence in biological samples. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of D Glucose 5 C T and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Glucose-5-C-t

NMR spectroscopy is a powerful tool for the structural elucidation of complex biomolecules like glucose. iosrjournals.org It provides detailed information about the type, number, and connectivity of atoms, which is essential for understanding the structure of D-glucose and its derivatives. iosrjournals.org

Applications of ¹³C NMR in Elucidating Stereochemical Configuration and Anomeric Equilibrium of this compound

¹³C NMR spectroscopy is instrumental in determining the stereochemical configuration and analyzing the anomeric equilibrium of D-glucose. In solution, D-glucose exists as an equilibrium mixture of several tautomers, with the α- and β-pyranose forms being the most abundant, accounting for over 99% of the molecules at room temperature. slu.se The furanose forms, though less abundant (around 0.3-0.4%), are also present and can be identified using ¹³C NMR, especially with isotopically labeled glucose. slu.se

The anomeric configuration (α or β) of glucose is distinguished by the chemical shift of the anomeric carbon (C1). ualberta.ca Generally, the C1 resonance of an α-anomer appears at a lower field compared to that of a β-anomer. unimo.it However, the most reliable indicator of anomeric configuration is the one-bond carbon-proton coupling constant (¹J C1,H1). unimo.it The relative concentrations of the different anomers in equilibrium can be quantified by integrating the corresponding signals in the ¹³C NMR spectrum. unimo.itresearchgate.net For instance, at 35°C in D₂O, the α:β pyranose ratio for D-glucose is approximately 35:65. unimo.it Deuterium (B1214612) substitution at specific positions can perturb this equilibrium, an effect that can be precisely measured by ¹³C NMR. nih.gov

Table 1: Relative Concentrations of D-Glucose Tautomers Detected by ¹³C NMR unimo.it

| Tautomer | Relative Concentration (%) |

|---|---|

| α-pyranose | 37.64 |

| β-pyranose | 61.96 |

| α-furanose | 0.11 |

| β-furanose | 0.28 |

| Aldehyde (open-chain) | 0.004 |

Multidimensional NMR Approaches for Structural and Conformational Analysis of Site-Specifically Labeled D-Glucose

While one-dimensional (1D) NMR provides valuable information, complex molecules like glucose often yield spectra with overlapping signals, making complete structural assignment challenging. iosrjournals.org Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to overcome this limitation by correlating different nuclei and providing more accurate assignments. iosrjournals.org These methods are particularly powerful when combined with site-specific isotopic labeling. researchgate.netrsc.orgnih.govfsu.edursc.org

For instance, site-specific ¹⁷O labeling of all six oxygen atoms in α-D-glucose, combined with advanced solid-state NMR techniques at ultrahigh magnetic fields, has allowed for the complete determination of ¹⁷O chemical shift and quadrupolar coupling tensors for each functional group. researchgate.netrsc.orgnih.govfsu.edursc.org Two-dimensional (2D) ¹⁷O MQMAS spectra have demonstrated unprecedented spectral resolution, enabling the detection of subtle structural differences, such as variations in hydrogen bonding. researchgate.netrsc.orgnih.govfsu.edursc.org Similarly, complete ¹H and ¹³C NMR spectral analysis of the minor α- and β-D-glucofuranose forms has been achieved using a combination of selective and non-selective 1D and 2D NMR experiments. nih.gov These advanced NMR approaches, often aided by computational modeling, are crucial for a comprehensive understanding of the structure and conformation of labeled D-glucose and its derivatives. encyclopedia.pub

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is a highly sensitive technique used for the identification and quantification of molecules based on their mass-to-charge ratio. It plays a vital role in studying the metabolism of isotopically labeled glucose.

LC-MS/MS for Quantification and Identification of Labeled D-Glucose Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for tracking the metabolic fate of labeled D-glucose. ckisotopes.com This technique allows researchers to follow the diversion of labeled glucose into various metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle. ckisotopes.com By using isotopically labeled glucose, such as ¹³C-labeled D-glucose, the resulting metabolites will also be labeled, enabling their distinction from endogenous, unlabeled metabolites. ckisotopes.com

In a typical workflow, metabolites are extracted from cells or tissues and then separated by liquid chromatography before being introduced into the mass spectrometer. ckisotopes.com The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for both the unlabeled and labeled metabolites are monitored. ckisotopes.com This provides high selectivity and sensitivity for the quantification of dozens of metabolites in a single analytical run. nih.gov This approach has been successfully used to study metabolic reprogramming in cancer cells and to assess metabolic changes in immune cells under different conditions. ckisotopes.comnih.gov

High-Resolution Mass Spectrometry for Isotopic Purity and Derivatization Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the isotopic purity of labeled compounds and for analyzing derivatized forms of glucose. nih.gov Isotopic purity is a critical parameter, as impurities can affect the accuracy of metabolic tracer studies. HRMS can precisely measure the mass of the labeled molecule and its isotopologues, allowing for the calculation of isotopic enrichment. shimadzu.com

For analysis by gas chromatography-mass spectrometry (GC-MS), glucose and other sugars must be derivatized to increase their volatility. shimadzu.com Common derivatization methods include trimethylsilylation and acetylation. shimadzu.comcdnsciencepub.com HRMS can be used to confirm the structure of the derivatized products and to ensure the derivatization reaction has gone to completion. nist.gov Furthermore, isotope dilution mass spectrometry (ID-MS), which combines high-specificity chromatographic separation with the monitoring of selected ions, is a high-accuracy method for the determination of glucose concentrations in biological samples. nist.gov In this technique, a stable isotope-labeled form of glucose serves as the internal standard, ensuring accurate quantification that is independent of sample recovery. nist.gov

Chromatographic Separations of Labeled D-Glucose and its Intermediates

Chromatography is a fundamental technique for the separation and purification of labeled D-glucose and its various metabolic intermediates. researchgate.netnih.gov The choice of chromatographic method depends on the specific application, ranging from large-scale preparative separations to high-resolution analytical separations.

Paper chromatography has been historically used for the large-scale separation of labeled sugars and their derivatives, such as in the synthesis of ¹⁴C-labeled glucose. nist.gov More advanced techniques, such as high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC), offer higher efficiency and resolution. researchgate.net For instance, HPLC with an amide-functionalized stationary phase has been shown to effectively separate isomers of D-glucose derivatives. researchgate.net The separation can be optimized by adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) to water and the pH. researchgate.net

Gas-liquid partition chromatography is another valuable technique, particularly for the analysis of derivatized sugars. cdnsciencepub.com For example, 2-amino-2-deoxy-D-glucose (glucosamine) and 2-amino-2-deoxy-D-galactose (galactosamine) can be separated and quantified by GC after conversion to their trimethylsilyl (B98337) derivatives. cdnsciencepub.com These chromatographic methods are often coupled with mass spectrometry for sensitive and specific detection and quantification of the separated compounds.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| D-Glucose | 5793 |

| D-Fructose | 5984 |

| D-Sorbitol | 5780 |

| D-Gluconic acid | 10690 |

| D-Mannose | 18950 |

| L-Glutamine | 5961 |

| Pyruvic acid | 1060 |

| Lactic acid | 612 |

| Acetic anhydride (B1165640) | 7918 |

| Pyridine (B92270) | 1049 |

| Acetonitrile | 6342 |

| D-arabinose | 131687 |

| D-ribose | 5789 |

| D-xylose | 135191 |

| D-lyxose | 135311 |

| D-galactose | 6036 |

| D-allose | 439507 |

| D-gulose | 79025 |

| D-idose | 439535 |

| D-talose | 439536 |

| D-Glyceraldehyde | 5960 |

| D-erythrose | 92769 |

| D-threose | 166060 |

| 2-deoxy-D-glucose | 108175 |

| methyl-α-D-glucopyranoside | 13158 |

| D-glucosamine | 439446 |

| D-galactosamine | 439401 |

| Hyaluronic acid | 24763 |

| Chondroitin sulfate | 441315 |

| D-Glucose-1-¹³C | 123773 |

Paper Chromatography and Advanced HPLC Techniques for Purification and Analytical Resolution

The purification and analytical resolution of this compound and its derivatives are critical steps for their structural elucidation and characterization. Both paper chromatography and advanced High-Performance Liquid Chromatography (HPLC) techniques are employed to separate these compounds from complex reaction mixtures.

Paper Chromatography

Paper chromatography serves as a fundamental and effective method for the separation of glucose derivatives. The separation is based on the differential partitioning of the compounds between a stationary phase (the paper) and a mobile phase (the solvent). For instance, a solvent system of ethyl acetate (B1210297), acetic acid, and water (in a 9:2:2 v/v ratio) has been shown to successfully separate isomeric hydroxyethyl (B10761427) ethers of D-glucose. guidetopharmacology.org Similarly, different solvent systems, such as n-butanol-acetic acid-water (4:1:5 v/v) or isopropanol-pyridine-water-acetic acid (8:8:4:1 v/v), can be utilized to achieve separation, with specific Rf values for each compound under defined conditions. fishersci.co.uk The separated compounds on the chromatogram can be visualized by spraying with a locating reagent. fishersci.co.uk This technique has proven effective in separating isomeric monosubstituted and disubstituted glucose derivatives, which is essential for subsequent quantitative analysis and identification. fishersci.at

High-Performance Liquid Chromatography (HPLC)

For more advanced and higher resolution separation, HPLC is the preferred method. fishersci.at It offers greater efficiency, speed, and sensitivity compared to paper chromatography. dsmz.de The choice of column and detector is crucial for the successful separation of sugar derivatives.

Different HPLC configurations can be employed for the analysis of this compound and its derivatives:

Columns: Amine-based columns, hydrophilic interaction liquid chromatography (HILIC) columns, and strong anion exchange (SAX) columns are commonly used for carbohydrate analysis. fishersci.at A Waters Sugar Pak™ 1 column (300 × 6.5 mm i.d.) is also a viable option for separating sugars like sucrose (B13894), D-glucose, D-fructose, and D-sorbitol. dsmz.de

Detectors: Due to the lack of a strong chromophore in most sugar derivatives, Refractive Index Detectors (RID) and Evaporative Light Scattering Detectors (ELSD) are frequently used. fishersci.atwikipedia.org Pulsed Amperometric Detectors (PAD) also offer high sensitivity for carbohydrate analysis. fishersci.at

The mobile phase composition and temperature are optimized to achieve the best separation. For example, an isocratic mobile phase of acetonitrile and water (75:25) at a flow rate of 0.1 mL/min and a column temperature of 30°C has been found to be optimal for separating fructose, glucose, and sucrose using an amine column and RID detector. fishersci.at In other applications, simply using distilled water as the mobile phase with a column temperature of 80°C has proven effective for the simultaneous analysis of various sugars and polyols. wikipedia.org

The following table summarizes various HPLC conditions used for glucose and its derivatives:

| Column Type | Mobile Phase | Detector | Reference |

|---|---|---|---|

| Amine | Acetonitrile:Water (75:25) | RID | fishersci.at |

| HILIC | Not Specified | RID | fishersci.at |

| Strong Anion Exchange (SAX) | Not Specified | RID | fishersci.at |

| Amine | Not Specified | ELSD | fishersci.at |

| Hamilton RCX-10 (Anion-exchange) | 18 mM NaOH in water | RID | wikipedia.org |

| Shodex® Sugar SP0810 | Distilled Water | RID | wikipedia.org |

Derivatization Strategies for Enhanced Spectroscopic Detection and Separation of this compound

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of D-Glucose Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. fishersci.at However, carbohydrates like this compound are non-volatile due to their multiple polar hydroxyl groups. Therefore, derivatization is a necessary step to convert them into volatile derivatives suitable for GC-MS analysis. wikipedia.org Silylation is the most common derivatization technique for this purpose. fishersci.co.uk

The process involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group. fishersci.at Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and hexamethyldisilazane (B44280) (HMDS), often used in a solvent like pyridine. fishersci.co.ukfishersci.ca

A direct silylation procedure typically produces multiple peaks in the chromatogram for a single sugar. fishersci.at This is because glucose and its derivatives exist in solution as an equilibrium mixture of different anomers (α and β) and ring forms (pyranose and furanose). Each of these forms is derivatized, leading to a characteristic pattern of peaks with specific retention times. fishersci.atfishersci.ca For example, the GC-MS analysis of silylated glucose can show distinct peaks for α- and β-anomers of both the pyranoside and furanoside forms. fishersci.at

The mass spectrometer then provides fragmentation patterns for each eluting peak. These mass spectra are highly informative for structural elucidation. Specific fragment ions can indicate the ring structure and the nature of the sugar. fishersci.at For instance, the presence of m/z fragments at 191, 204, and 217 is indicative of a pyranoside ring form. fishersci.at The combination of retention time and mass spectral data allows for the confident identification and quantification of the different isomeric forms of the derivatized glucose derivative. guidetopharmacology.org

Acylation and Other Chemical Modifications for NMR and MS Probing of this compound

In addition to silylation, acylation, particularly acetylation, is a widely used derivatization strategy in the structural analysis of carbohydrates by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). dsmz.dewikipedia.org

Acetylation for NMR and MS Analysis

Acetylation involves the reaction of the hydroxyl groups of this compound with an acetylating agent, such as acetic anhydride, often in the presence of a base like pyridine or a catalyst. dsmz.dewikipedia.org This conversion of hydroxyl groups to acetyl esters serves several purposes. It can be used as a protective group strategy during multi-step syntheses and aids in the isolation and purification of the carbohydrate. dsmz.de

For NMR spectroscopy, acetylation is particularly useful because the methyl protons of the acetyl groups resonate in a region of the ¹H-NMR spectrum (typically around δ 2-3 ppm) that is usually free from the signals of the sugar ring protons (which appear at δ 3-5.5 ppm). wikipedia.org This lack of overlap simplifies the spectrum and facilitates the structural analysis of the sugar backbone. wikipedia.org Two-dimensional NMR techniques, such as COSY and HSQC, on the acetylated product can then be used to determine the complete structure and stereochemistry of the sugar derivative. wikipedia.org

In mass spectrometry, acylation can lead to predictable fragmentation patterns that aid in structural confirmation. For example, in ESI-MS/MS analysis of a sodiated tetradecyl D-glucuronate, characteristic losses corresponding to water, the alkyl chain, and the alkyl alcohol were observed, confirming the structure. ereztech.com

The choice of reaction conditions can influence the outcome of the acetylation. For instance, using triethylammonium (B8662869) acetate (TEAA) as both a solvent and catalyst for acetylation with acetic anhydride has been shown to be a highly efficient and selective method, particularly for achieving high β-anomeric selectivity in the per-O-acetylation of sugars. dsmz.de

The following table lists common reagents used in the derivatization of glucose:

Elucidation of Biochemical Pathways and Metabolic Flux Using D Glucose 5 C T

Tracer Studies in Carbohydrate Metabolism with Labeled D-Glucose

Labeled glucose derivatives are indispensable for tracking metabolic pathways and measuring the flow of metabolites through biochemical reactions. researchgate.netnih.govnih.gov As the primary energy source for most organisms, glucose is central to several key pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. researchgate.netnih.govnih.govdrugbank.com Using specifically labeled glucose molecules allows researchers to dissect the contributions of these interconnected pathways to cellular metabolism.

Metabolic flux analysis using ¹³C-labeled glucose is a highly informative method for studying the central carbon metabolism of biological systems. rsc.org The choice of which carbon atom to label is critical for distinguishing between the activities of glycolysis and the pentose phosphate pathway.

The PPP branches off from glycolysis at the level of glucose-6-phosphate (G6P). khanacademy.org The oxidative phase of the PPP is characterized by the decarboxylation of G6P, which results in the loss of the C1 carbon of glucose as carbon dioxide (CO₂). khanacademy.orgresearchgate.net In contrast, glycolysis metabolizes the entire six-carbon glucose backbone, eventually splitting it into two three-carbon pyruvate (B1213749) molecules. wikipedia.org

This fundamental difference allows researchers to use site-specifically labeled glucose to trace the relative flux through each pathway. For instance:

[1-¹³C]D-glucose: The ¹³C label is rapidly lost as ¹³CO₂ if the molecule enters the PPP. If it enters glycolysis, the label is retained and ends up in the carboxyl group of lactate (B86563).

[6-¹³C]D-glucose: The C6 carbon is retained in both pathways. In glycolysis, it becomes the methyl carbon of pyruvate and subsequently lactate.

[1,2-¹³C]D-glucose: This tracer is often used to distinguish between glycolysis and the oxidative PPP. researchgate.net The C2 carbon is retained through both pathways, but its pairing with the C1 label provides a distinct signature. researchgate.net

D-(1,6-¹³C₂,6,6-²H₂)glucose: This multiply labeled isotopomer allows for the simultaneous measurement of lactate methyl groups derived from both the C1 and C6 positions via gas chromatography/mass spectrometry (GC/MS), providing a clear distinction between PPP and glycolytic flux from a single experiment. google.com

By analyzing the distribution of the ¹³C label in downstream metabolites like lactate or amino acids, researchers can quantify the proportion of glucose that was metabolized through each pathway. For example, in microaerobic conditions, it was found that E. coli metabolizes glucose primarily through glycolysis, but mutations in regulatory genes like creB and arcA can significantly reduce fluxes in both the oxidative and non-oxidative branches of the PPP. asm.org

| Labeled Glucose Isotopomer | Fate of Label in Glycolysis | Fate of Label in Pentose Phosphate Pathway (Oxidative) | Primary Application |

|---|---|---|---|

| [1-¹³C]D-glucose | Label appears in carboxyl group of pyruvate/lactate | Label is lost as CO₂ | Measures PPP flux relative to glycolysis |

| [5-¹³C]D-glucose | Label appears in C2 of pyruvate | Label is retained and appears in various positions of pentose phosphates | Tracing carbon skeleton rearrangements in non-oxidative PPP |

| [U-¹³C]D-glucose | All carbons in resulting pyruvate are labeled | Resulting pentoses are fully labeled (minus the lost C1) | General tracer for overall carbon metabolism and entry into TCA cycle |

| [1,2-¹³C]D-glucose | Label retained on adjacent carbons | C1 label lost; C2 label retained | Distinguishing glycolysis, PPP, and overall network flux. rsc.org |

The TCA cycle is a central hub of cellular metabolism, providing energy and biosynthetic precursors. The withdrawal of cycle intermediates for biosynthesis (cataplerosis) must be balanced by replenishing reactions (anaplerosis) to maintain cycle function. researchgate.netpnas.org Labeled glucose isotopomers are essential for quantifying these fluxes.

When [U-¹³C]D-glucose (uniformly labeled glucose) is used, glycolysis produces fully labeled pyruvate. This pyruvate can then enter the TCA cycle via two main routes:

Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form acetyl-CoA, which enters the cycle by condensing with oxaloacetate. This pathway introduces a doubly labeled acetyl group into citrate.

Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, a key anaplerotic reaction. This introduces a triply labeled four-carbon intermediate directly into the cycle. mdpi.comnih.gov

The distinct labeling patterns that these entry points create in TCA cycle intermediates, such as citrate, α-ketoglutarate, and glutamate (B1630785), can be analyzed by mass spectrometry or NMR spectroscopy. pnas.org For example, the presence of specific mass isotopomers in glutamate can reveal the relative activities of PDH and PC. researchgate.netmdpi.com Studies have shown that in certain cancer cell lines, pyruvate carboxylase rates show a significant increase in response to glucose, highlighting it as a critical node in glucose metabolism. researchgate.net

Enzymatic Transformation Mechanisms Probed with Labeled D-Glucose

Site-specifically labeled glucose substrates are invaluable for dissecting the detailed mechanisms of enzyme-catalyzed reactions. nih.govresearchgate.net They provide direct evidence for bond-breaking and bond-forming events, help identify rate-limiting steps, and clarify the stereochemical course of transformations.

The specificity of an enzyme for a particular substrate over others is a key determinant of metabolic regulation. nih.gov While enzymes like glucose oxidase are highly specific for β-D-glucose, others, such as glucose/xylose isomerase, can act on multiple sugars. nih.govresearchgate.net Labeled substrates are used to determine kinetic parameters that define this specificity, such as kcat and Km. nih.gov

A powerful technique for studying reaction mechanisms is the measurement of kinetic isotope effects (KIEs). annualreviews.org A KIE is a change in the reaction rate that occurs when an atom in the substrate is replaced by one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H). If a significant KIE is observed, it implies that the cleavage or formation of a bond to that specific atom is part of the rate-determining step of the reaction. annualreviews.org

Glucose Oxidase: Studies of glucose oxidase using deuterium-labeled glucose revealed a large H/D KIE. This indicates that the transfer of a hydride from the C1 position of glucose to the FAD cofactor is the rate-limiting step in the reduction of the enzyme. nih.gov

| Enzyme | Labeled Substrate | Observed KIE | Mechanistic Implication |

|---|---|---|---|

| Glucose Oxidase | Deuterium (B1214612) at C1 of glucose | Large H/D KIE | Hydride transfer from C1 is the rate-limiting step. nih.gov |

| CDP-Glucose Epimerase | Deuterium at C2 of glucose | Dkcat up to 6.1 | Hydrogen abstraction at C2 is rate-limiting. acs.org |

Tracing the fate of a specific label through a reaction provides a clear picture of the chemical transformation. The oxidation of β-D-glucose by glucose oxidase, for instance, follows a Ping-Pong Bi-Bi kinetic mechanism, where glucose oxidation and oxygen reduction occur in two distinct half-reactions. nih.govrsc.org The enzyme first oxidizes glucose to D-glucono-δ-lactone and is itself reduced; it is then re-oxidized by molecular oxygen, producing hydrogen peroxide. rsc.org

In the complex biosynthesis of natural product sugars, labeled glucose is essential for uncovering novel enzymatic reactions. For example, in the biosynthesis of the antibiotic novobiocin, labeled precursors helped establish that the formation of a 5,5-gem-dimethyl sugar involves a 3,5-epimerization followed by a C-methyltransfer. nih.gov Similarly, the formation of the mannose residue in the antibiotic avilamycin (B193671) A was proposed to occur not from GDP-mannose, but via a radical-initiated C-2 epimerization of a glucose unit, a hypothesis that could be tested with appropriately labeled glucose substrates. nih.gov Using a label at the C5 position of glucose would be critical in studying such rearrangements and other tailoring modifications, like epimerizations or methylations at that specific carbon center.

Studies on Glucose Transport Mechanisms Using Labeled D-Glucose Derivatives

Glucose transport across cell membranes is the first and often rate-limiting step in its metabolism. drugbank.com This process is mediated by two main families of transporter proteins: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). nih.gov Labeled glucose derivatives are fundamental tools for quantifying the kinetics and regulation of these transporters. researchgate.netnih.gov

Researchers use isotopically labeled D-glucose (e.g., with ¹⁴C or ¹³C) to directly measure glucose uptake rates in various cells and tissues. nih.gov By incubating cells with labeled glucose for a set period and then measuring the amount of intracellular label, one can precisely quantify transporter activity. nih.gov

To distinguish transport from subsequent metabolism, non-metabolizable glucose analogs are often employed.

3-O-Methyl-D-glucose: This analog is transported by GLUTs but is not a substrate for phosphorylation by hexokinase. snmjournals.org Labeled versions, such as 3-O-[¹¹C]-methyl-D-glucose, are therefore used to measure transport rates in isolation from metabolic effects. snmjournals.org

2-Deoxy-D-glucose (2-DG): This analog is transported into the cell and phosphorylated by hexokinase to form 2-DG-6-phosphate. However, because it lacks the hydroxyl group at the C2 position, it cannot be further metabolized in glycolysis and accumulates inside the cell. nih.govfrontiersin.org Labeled 2-DG (e.g., [¹⁸F]FDG or [¹⁴C]2-DG) is widely used to measure a combined rate of glucose transport and phosphorylation. nih.govfrontiersin.org

These tracer studies allow for the detailed characterization of transport systems, including their substrate specificity, kinetics (Vmax and Km), and response to inhibitors or physiological stimuli like insulin (B600854). nih.govacs.org For example, accelerated exchange, a phenomenon where the transport of labeled glucose is faster in the presence of intracellular glucose, has been studied using radioisotopically labeled D-glucose to refine models of GLUT1 transporter mechanism. acs.org

Characterization of Facilitative Glucose Transporters (GLUTs) and Sodium-Glucose Co-transporters (SGLTs) with Labeled Probes

The transport of glucose across the plasma membrane is a critical, carrier-mediated process essential for cellular energy metabolism. This process is primarily managed by two major families of glucose transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose co-transporters (SGLTs). oup.comunisciel.fr Labeled glucose analogs are indispensable tools for identifying, characterizing, and quantifying the activity of these transporters. nih.gov

SGLTs, such as SGLT1 and SGLT2, are secondary active transporters that move glucose against its concentration gradient by coupling its transport with the transport of sodium ions down their electrochemical gradient. oup.comnih.gov SGLT1 is predominantly found in the small intestine, where it is responsible for dietary glucose and galactose absorption, while SGLT2 is primarily located in the proximal tubules of the kidneys, reabsorbing the majority of filtered glucose from the urine. oup.com

In contrast, GLUTs are facilitative diffusion transporters that move glucose down its concentration gradient. unisciel.fr This family includes several isoforms with distinct tissue distributions, substrate specificities, and kinetic properties, which reflect their specific physiological roles. unisciel.fr For example, GLUT1 is widely expressed and ensures basal glucose uptake in many cell types, whereas GLUT4 is the primary insulin-responsive transporter in muscle and adipose tissue. unisciel.fr

The characterization of these transporters often involves the use of labeled probes, including radioactively or isotopically labeled glucose analogs. nih.govresearchgate.net These probes allow researchers to measure transport kinetics (K_m and V_max), assess substrate specificity, and quantify transporter expression levels in various tissues and disease states. nih.govnih.gov For instance, analogs like 2-deoxy-D-glucose (2-DG) and 3-O-methyl-D-glucose are commonly used. snmjournals.org Once transported into the cell, 2-DG is phosphorylated by hexokinase, trapping it intracellularly and allowing for the measurement of glucose uptake rates. nih.gov 3-O-methyl-D-glucose, however, is transported but not phosphorylated, making it a suitable probe for studying transport activity in isolation from subsequent metabolic steps. snmjournals.org

While various positions on the glucose molecule can be modified to create these probes, substitutions at certain carbons can affect their interaction with transport proteins and metabolic enzymes. snmjournals.org For example, glucose analogs substituted at the C-5 position may not be efficiently recognized and phosphorylated by hexokinase, a key enzyme in the glycolytic pathway. snmjournals.orgwikipedia.org This characteristic makes D-glucose-5-¹³C (D-Glucose-5-C-t) less suitable as a probe for studies where intracellular trapping via phosphorylation is required, such as in standard 2-DG-based uptake assays. nih.govsnmjournals.org However, its utility shines in its role as a stable isotopic tracer for mapping metabolic pathways after the initial transport step.

Table 1: Characteristics of Key Human Glucose Transporters

| Transporter | Transport Mechanism | Primary Tissue Location(s) | Key Substrates | Approximate K_m for D-Glucose (mM) | Inhibitors |

|---|---|---|---|---|---|

| SGLT1 | Secondary Active (Na⁺ symport) | Small Intestine, Kidney (S3 segment) | D-Glucose, D-Galactose | 0.5 nih.gov | Phlorizin nih.gov |

| SGLT2 | Secondary Active (Na⁺ symport) | Kidney (S1/S2 segments) | D-Glucose | 2 oup.com | Phlorizin, Dapagliflozin, Canagliflozin mdpi.com |

| GLUT1 | Facilitated Diffusion | Erythrocytes, Brain, Endothelial Cells | D-Glucose, D-Galactose | ~3 | Cytochalasin B nih.gov |

| GLUT2 | Facilitated Diffusion | Liver, Pancreatic β-cells, Small Intestine (basolateral) | D-Glucose, D-Galactose, D-Fructose | 17 researchgate.net | Phloretin, Cytochalasin B researchgate.net |

| GLUT4 | Facilitated Diffusion (Insulin-regulated) | Skeletal Muscle, Adipose Tissue, Heart | D-Glucose | ~5 | Cytochalasin B |

| GLUT5 | Facilitated Diffusion | Small Intestine (apical), Testes, Kidney | D-Fructose | Not a significant D-glucose transporter researchgate.net | Not inhibited by phlorizin, phloretin, or cytochalasin B nih.gov |

Evaluation of Glucose Metabolism in Specific Cell Types and Tissues using Isotopic Tracers

Stable isotope-labeled compounds, such as D-glucose-5-¹³C, are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes in living systems. nih.gov Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of studies, from cell cultures to human subjects. nih.gov The core principle of these tracer studies is to introduce a substrate with a heavy isotope (e.g., ¹³C instead of ¹²C) and then track the incorporation of this isotope into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org

Metabolic flux analysis (MFA) uses stable isotope tracers to provide a quantitative description of the rates (fluxes) of intracellular metabolic reactions. rsc.org By supplying cells or tissues with D-glucose-5-¹³C and analyzing the labeling patterns in key metabolic intermediates, researchers can map the flow of carbon atoms and determine the relative contributions of different pathways to glucose catabolism. rsc.orgresearchgate.net

The position of the ¹³C label on the glucose molecule is critical for dissecting specific pathways. When D-glucose-5-¹³C enters the central carbon metabolism, the ¹³C at the fifth carbon position can be tracked through distinct biochemical transformations:

Glycolysis: In the glycolytic pathway, glucose is eventually cleaved into two three-carbon molecules. wikipedia.org The C-5 of glucose becomes the C-2 of glyceraldehyde-3-phosphate (GADP) and subsequently the C-2 of pyruvate and lactate. Tracking the ¹³C label into these metabolites provides a measure of glycolytic flux. researchgate.net

Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and the precursors for nucleotide biosynthesis. nih.gov The oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate, releasing the C-1 carbon as CO₂. The remaining five carbons are rearranged. Critically, the C-5 of the initial glucose molecule is retained in the resulting ribose-5-phosphate (B1218738), a key precursor for nucleotides. researchgate.net Therefore, by measuring the ¹³C enrichment in the ribose moiety of RNA or DNA, researchers can quantify the flux through the PPP. researchgate.net This makes D-glucose-5-¹³C an effective tracer for assessing PPP activity, which is often altered in cancer cells and other proliferative states to meet the high demand for NADPH and nucleotides. nih.gov

Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from glycolysis can enter the TCA cycle. The ¹³C label from D-glucose-5-¹³C can be traced into TCA cycle intermediates like citrate, α-ketoglutarate, and malate, providing insights into mitochondrial metabolism and anabolic processes that use these intermediates as building blocks. nih.gov

These tracer studies have been applied to numerous cell types and tissues to understand how metabolism is reprogrammed in various physiological and pathological conditions, such as diabetes, cancer, and cystic fibrosis. researchgate.netnih.gov By comparing the metabolic fluxes in healthy versus diseased cells, researchers can identify metabolic vulnerabilities and potential therapeutic targets. researchgate.netnih.gov

Table 2: Application of ¹³C-Labeled Glucose Tracers in Metabolic Flux Analysis

| ¹³C Glucose Tracer | Metabolic Pathway(s) Primarily Interrogated | Key Labeled Metabolites and Rationale | Typical Research Application |

|---|---|---|---|

| [1-¹³C]-Glucose | Pentose Phosphate Pathway (PPP) | Measures release of ¹³CO₂. The C1 of glucose is lost as CO₂ in the first decarboxylation step of the PPP. | Quantifying PPP flux relative to glycolysis. researchgate.net |

| [U-¹³C₆]-Glucose | Glycolysis, PPP, TCA Cycle | All carbons are labeled, allowing for comprehensive tracing into lactate, pyruvate, TCA intermediates, and biosynthetic products (amino acids, fatty acids, ribose). nih.gov | Global assessment of central carbon metabolism. nih.gov |

| [1,2-¹³C₂]-Glucose | PPP, Glycolysis, TCA Cycle Anaplerosis | Distinguishes between PPP-derived ribose (loses C1) and glycolysis-derived ribose. Also used to assess pyruvate carboxylase activity. researchgate.net | Dissecting the relative contributions of different pathways to nucleotide and amino acid synthesis. |

| [5-¹³C]-Glucose | Pentose Phosphate Pathway (PPP), Glycolysis | C5 is retained in ribose-5-phosphate produced via the PPP. Becomes C2 of lactate/pyruvate via glycolysis. | Assessing PPP activity and glycolytic flux in various cell types and tissues. researchgate.netresearchgate.net |

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| D-Glucose | 5793 |

| D-Glucose-5-¹³C | 123719 |

| Sodium | 5360545 |

| D-Galactose | 6036 |

| D-Fructose | 2723872 |

| 2-Deoxy-D-glucose | 108171 |

| 3-O-Methyl-D-glucose | 84976 |

| Phlorizin | 6128 |

| Phloretin | 4788 |

| Cytochalasin B | 5281593 |

| Dapagliflozin | 9887712 |

| Canagliflozin | 24812891 |

| Pyruvate | 1060 |

| Lactate | 612 |

| Ribose-5-phosphate | 439201 |

| Citrate | 31139 |

| α-Ketoglutarate | 164533 |

| Malate | 525 |

| Carbon dioxide | 280 |

Molecular Interactions and Stereochemical Dynamics Involving D Glucose 5 C T

Stereochemical Analysis and Conformational Preferences of D-Glucose-5-C-t

The stereochemistry of D-glucose is complex, with the molecule existing as an equilibrium of several isomers in solution. The substitution of a hydrogen atom with its heavier isotope, tritium (B154650), at the C-5 position can subtly influence this delicate balance.

In aqueous solution, D-glucose exists primarily as a mixture of two cyclic hemiacetals, or anomers: the α-pyranose and β-pyranose forms, which differ in the configuration at the anomeric carbon (C-1). tandfonline.comlibretexts.org These anomers interconvert through a process called mutarotation, which involves the transient opening of the pyranose ring to form the straight-chain aldehyde. libretexts.orgmasterorganicchemistry.comlongdom.org At equilibrium, the mixture consists of approximately 36-38% α-D-glucose and 62-64% β-D-glucose, with a negligible amount of the open-chain and furanose forms. tandfonline.comlibretexts.org

The process of mutarotation is characterized by a change in the optical rotation of a freshly prepared solution of a pure anomer until it reaches an equilibrium value. masterorganicchemistry.comlongdom.org For example, a pure sample of α-D-glucose exhibits a specific rotation of +112°, while β-D-glucose has a rotation of +19°. Over time, both solutions converge to an equilibrium rotation of +52.7°. masterorganicchemistry.com This dynamic equilibrium is sensitive to factors such as temperature, solvent, and pH. longdom.org

The use of isotopically labeled glucose, including tritiated forms like D-[5-³H]glucose, is crucial in metabolic studies to trace the fate of the sugar molecule. scirp.orgresearchgate.netnih.gov While the tritium label at C-5 does not directly participate in the C-1 anomeric center, its presence can have subtle, long-range effects on the anomeric equilibrium and the kinetics of mutarotation. These effects are primarily due to the mass difference influencing vibrational frequencies and zero-point energies of the molecule, which can slightly alter the relative stabilities of the α and β anomers and the transition state for ring-opening.

Isotopic substitution can induce measurable changes in the conformational equilibrium of molecules, a phenomenon known as a conformational equilibrium isotope effect (CEIE). Studies using deuterium (B1214612) (²H), a lighter isotope of hydrogen than tritium, provide significant insight into these effects in glucose. Research utilizing 1D ¹³C NMR spectroscopy on specifically deuterated D-glucopyranose has quantified the CEIE on the anomeric equilibrium constant (Kβ/α). acs.orgnih.gov

The substitution of hydrogen with a heavier isotope like tritium at the C-5 position is expected to have a tangible impact on the conformational stability. The primary mechanism for the isotope effect at the C-5 position is attributed to steric repulsion. In the α-anomer, the axial anomeric hydroxyl group (O1) creates a syn-diaxial steric repulsion with the hydrogen at C-5 (H5). acs.orgnih.gov Replacing H5 with the bulkier tritium atom would likely increase this steric clash, thereby destabilizing the α-anomer relative to the β-anomer, where the anomeric hydroxyl is in the equatorial position. This would shift the anomeric equilibrium further toward the β-form. This is in contrast to isotope effects at other positions, such as C-1 and C-2, which are governed by hyperconjugative electronic effects. acs.orgnih.gov The anomeric effect, a stereoelectronic preference for axial substituents at the anomeric carbon, is thus modulated by this isotopic substitution at a distal position. scripps.edu

| Labeled Glucose Position | H/D Kβ/α | Primary Mechanism | Expected Trend for this compound (Qualitative) |

| [1-²H]-glucose | 1.043 ± 0.004 | Hyperconjugation (np → σ*) | - |

| [3-²H]-glucose | 1.027 ± 0.004 | Steric Repulsion | - |

| [5-²H]-glucose | 1.036 ± 0.004 | Steric Repulsion | Kβ/α > 1.036 |

This table presents deuterium conformational equilibrium isotope effects (CEIE) on the anomeric equilibrium of D-glucopyranose in water, as determined by ¹³C NMR. acs.orgnih.gov The expected trend for this compound is an extrapolation, anticipating a larger effect due to tritium's greater mass compared to deuterium.

Intermolecular Interactions of this compound with Biological Macromolecules

The interactions of glucose with proteins and other biomolecules are fundamental to cellular metabolism, transport, and signaling. Labeled glucose variants are indispensable for probing these interactions with high specificity.

Isotopically labeled glucose is widely used to study ligand-protein binding and enzyme kinetics. For instance, D-[U-¹⁴C]glucose has been used to determine the kinetic parameters (Km) of glucose phosphorylation, revealing that enzymes can have a higher affinity for one anomer over the other. scirp.org Similarly, D-[5-³H]glucose has been employed to track glucose metabolism in human and rat erythrocytes, providing insights into anomeric specificity under physiological conditions. researchgate.netnih.gov

The D-glucose/D-galactose-binding protein (GGBP) is a classic model for studying carbohydrate-protein interactions. nih.gov Binding of glucose occurs in a deep cleft between two domains of the protein, driven largely by a network of hydrogen bonds between the sugar's hydroxyl groups and polar amino acid residues in the active site. mdpi.comresearchgate.net Studies using fluorescently labeled GGBP have shown that glucose binding induces a significant conformational change, leading to a more compact, "closed" structure that stabilizes the C-terminal domain of the protein. nih.gov While not explicitly documented for this compound, using such a tritiated ligand would allow for highly sensitive radioligand binding assays to determine affinity constants (Kd), dissociation rates, and the number of binding sites on proteins like glucose transporters or enzymes like hexokinase.

The behavior of glucose in aqueous solution is dominated by its interactions with surrounding water molecules. The numerous hydroxyl groups on glucose act as both hydrogen bond donors and acceptors, leading to the formation of a dynamic hydration shell. nih.gov Molecular dynamics simulations and neutron diffraction studies have shown that glucose molecules can induce local clustering of water and that as glucose concentration increases, glucose-glucose interactions become more prevalent. researchgate.netresearchgate.net

Computational Approaches to this compound Molecular Dynamics and Quantum Mechanics

Computational methods are essential for interpreting experimental data and providing a detailed, atomistic understanding of the structure and dynamics of carbohydrates. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations have been extensively applied to study D-glucose.

MD simulations allow researchers to model the time-evolution of a system, providing insights into conformational changes, solvation dynamics, and binding processes. nih.gov Simulations have been used to study the anomeric equilibrium in different solvents, the conformational landscape of the pyranose ring, and the interactions of glucose with proteins. acs.orgacs.org For this compound, MD simulations could be parameterized to account for the increased mass of tritium. This would allow for the study of how the isotopic substitution affects the vibrational modes of the pyranose ring, the rotational dynamics of the C-5/C-6 bond, and the stability of the hydration shell around the molecule. Reactive force fields (ReaxFF) have even been developed to simulate the mutarotation process itself, which could be adapted for the tritiated analogue. researchgate.net

QM calculations, often based on density functional theory (DFT), are used to investigate the electronic structure and energetics of different conformations with high accuracy. tandfonline.comrsc.org Such methods have been used to calculate the relative energies of glucose anomers and conformers, rationalize the anomeric effect in terms of orbital interactions, and simulate vibrational spectra. tandfonline.comscripps.edu For this compound, QM calculations could precisely determine the change in zero-point vibrational energy upon isotopic substitution, providing a theoretical value for the CEIE that could be compared with experimental results. Combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are particularly powerful for studying enzyme-catalyzed reactions or binding events, where the ligand and active site are treated with high-level QM theory while the rest of the protein and solvent are modeled with computationally less expensive MD methods. researchgate.net

Molecular Dynamics Simulations of Labeled D-Glucose in Solution and Biological Systems

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and thermodynamics of biological molecules at an atomic level. nih.gov For D-glucose and its isotopically labeled variants like this compound, MD simulations provide critical insights into their behavior in aqueous solutions and their interactions within complex biological systems, such as enzymes and transporters. nih.govacs.org

In these simulations, the molecule's behavior is modeled by solving Newton's equations of motion for a system of interacting atoms. The forces between atoms are calculated using a potential energy function known as a force field. capes.gov.br Commonly used force fields for carbohydrates include GLYCAM and CHARMM, which have been specifically parameterized to accurately represent the conformational energies and intermolecular interactions of sugars. nih.govcapes.gov.br

MD simulations of D-glucose in aqueous solution reveal detailed information about hydrogen bonding networks. researchgate.net The hydroxyl groups of glucose act as both hydrogen bond donors and acceptors, forming a dynamic interface with surrounding water molecules. researchgate.net First-principle MD simulations have shown that the anomeric hydroxyl group (at C1) is the most effective donor, while the hydroxymethyl group at C6 (which is attached to C5) is the best acceptor. researchgate.net

Simulations have also been instrumental in understanding how glucose interacts with proteins. For instance, MD studies of the glucose transporter GLUT1 show that multiple glucose molecules can move through the transporter's central channel in a stochastic, multi-step process. acs.org These simulations can track individual molecules, including labeled ones like this compound, to elucidate the transport mechanism. acs.org Similarly, simulations of enzymes like glucose oxidase and pyranose dehydrogenase have provided insights into how glucose binds to the active site, the role of specific amino acid residues in this binding, and the conformational changes that occur upon binding. nih.govbiointerfaceresearch.com

Table 1: Representative Parameters for Molecular Dynamics Simulation of D-Glucose in Aqueous Solution

| Parameter | Value/Description | Source |

|---|---|---|

| System Composition | 1 β-D-glucose molecule, 1716 water molecules | nih.gov |

| Force Field | GLYCAM06 | nih.gov |

| Water Model | TIP3P | nih.gov |

| Ensemble | NPT (constant pressure and temperature) | nih.gov |

| Temperature | 300 K | nih.govnih.gov |

| Pressure | 1 atm | nih.gov |

| Simulation Duration | 10-50 ns | nih.govnih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles of this compound

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. mdpi.com For this compound, these methods can elucidate how isotopic labeling at the C5 position influences the molecule's properties.

The electronic structure of a molecule is described by its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org QC calculations can determine the energies of these orbitals and map the electron density distribution. acs.org For D-glucose, DFT calculations have been used to explore its conformational energy landscape, detailing the relative energies of different chair, boat, and twist puckering conformations of the pyranose ring. acs.org

The substitution of protium (B1232500) with tritium at C5 in this compound primarily affects properties related to the mass of the nucleus, most notably the vibrational frequencies of bonds involving this atom. According to quantum theory, a bond to a heavier isotope (like C-T) has a lower zero-point vibrational energy than a bond to a lighter isotope (C-H). libretexts.org This difference in zero-point energy is the origin of the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-H bond proceeds at a different rate than the same reaction involving a C-T bond. wikipedia.org

The KIE is defined as the ratio of the rate constants (k) for the light and heavy isotopes (kH/kT). wikipedia.org For reactions involving the cleavage of the C5-H(T) bond, a significant primary KIE would be expected. The magnitude of this effect can be predicted using QC calculations to determine the vibrational frequencies of the reactant and the transition state. researchgate.net While experimental studies have measured tritium KIEs for enzymatic reactions involving glucose, showing that the local bond environment is altered upon binding, computational studies can further dissect these effects. nih.gov For example, a study on hexokinase found position-specific binding isotope effects for tritiated glucose, indicating changes in the C-H bond vibrational environment upon binding to the enzyme. nih.gov

Global reactivity descriptors, which can be calculated using DFT, provide further insight into a molecule's reactivity profile. These descriptors include electronegativity, chemical hardness, and electrophilicity. Such calculations can be applied to this compound to understand how its reactivity in various chemical environments might compare to the unlabeled compound.

Table 2: Theoretical Approaches in Quantum Chemical Calculations of Glucose

| Method/Theory | Application | Key Findings | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure | Provides accurate molecular structures and energies of conformers. | mdpi.com |

| Time-Dependent DFT (TD-DFT) | Calculation of excited states | Used to predict spectroscopic properties like UV-Vis absorption. | |

| Global Reaction Route Mapping (GRRM) | Exploration of conformational space | Identifies stable structures and interconversion pathways. | acs.org |

| Transition State Theory | Calculation of Kinetic Isotope Effects (KIE) | Explains differences in reaction rates due to isotopic substitution. | wikipedia.orgresearchgate.net |

Applications in Chemical Biology and Mechanistic Studies

Development of D-Glucose-5-C-t as a Mechanistic Probe for Biological Systems

The utility of tritiated compounds, such as this compound, in biomedical research is well-established due to their high specific activity, which allows for easy tracking and quantification. mdpi.com Unlike other isotopes, tritium (B154650) labeling does not alter the chemical structure of the molecule, ensuring that its biological behavior mimics that of unlabeled D-glucose. nih.gov This makes it an invaluable tool for studying metabolic processes with high precision. nih.govnih.gov The specific placement of the tritium label at the C-5 position is particularly significant for dissecting specific metabolic routes.

Investigating Glucose Metabolism Perturbations in Disease Models via Labeled Glucose Tracing

Isotopically labeled glucose is a key tool for exploring metabolic pathways and understanding the mechanisms of diseases like diabetes, cancer, and heart failure. nih.govnih.gov this compound is particularly useful for tracing the flux through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH (a key cellular reductant) and precursors for nucleotide synthesis. mdpi.comfrontiersin.org

In the oxidative phase of the PPP, the hydrogen at the C-5 position of glucose-6-phosphate is retained. However, during the non-oxidative phase, which involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase, the fate of the C-5 hydrogen provides insight into pathway activity. nih.govkhanacademy.org By measuring the distribution of the tritium label in downstream metabolites, researchers can quantify the flux through the PPP relative to glycolysis. frontiersin.org This has been instrumental in studying cancer metabolism, where many tumors exhibit an upregulated PPP to support rapid proliferation and combat oxidative stress, a phenomenon known as the Warburg effect. mdpi.comradiologykey.com

Below is a table summarizing the application of labeled glucose tracers in various disease models.

| Disease Model | Labeled Glucose Tracer | Key Metabolic Pathway Investigated | Research Finding |

| Cancer Cells | [¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway | Increased PPP flux to support nucleotide synthesis and redox balance. mdpi.com |

| Diabetes | [³H]-Glucose, [¹⁴C]-Glucose | Glucose Transport, Glycolysis | Insights into insulin (B600854) sensitivity and glucose uptake dynamics in various tissues. nih.gov |

| Inflammatory Conditions | [¹³C]-Glucose | Monocyte Metabolism | Metabolic profiles can be linked to functional changes in immune cells. nih.gov |

| Neurological Diseases | [¹⁸F]-FDG, [²H]-Glucose | Brain Glucose Metabolism | Imaging glucose uptake and metabolism is significant for monitoring pathology. nih.govspringernature.comnih.gov |

Elucidating Drug Efficacy and Mechanisms of Action via this compound Tracing

Radiolabeled glucose, including tritiated variants, is widely used in drug development to assess the efficacy and mechanisms of action of new therapeutic agents. nih.gov By treating cells or animal models with a drug candidate and simultaneously tracing the metabolism of this compound, scientists can determine if the drug impacts glucose uptake, glycolysis, or the PPP. nih.gov

For example, if a cancer drug is designed to inhibit an enzyme in the PPP, a reduction in the metabolic processing of the tritium label from this compound would provide direct evidence of the drug's on-target effect. nih.gov This method offers high sensitivity and allows for the precise quantification of metabolic changes induced by pharmacological intervention, making it a powerful tool in preclinical drug evaluation. mdpi.comnih.gov

Role of this compound in Synthetic Carbohydrate Chemistry

Beyond its role as a biological tracer, the principles of site-specific labeling embodied by this compound extend into synthetic carbohydrate chemistry. Labeled glucose scaffolds are valuable for creating complex oligosaccharides and other bioactive molecules with built-in probes for functional studies. scispace.com

Stereoselective Glycosylation and Oligosaccharide Synthesis Applications using Labeled D-Glucose Scaffolds

The synthesis of oligosaccharides with defined structures is a significant challenge in chemistry due to the need for precise control over the stereochemistry of the glycosidic bond. nih.govrsc.org Labeled D-glucose donors or acceptors can be incorporated into synthetic schemes to produce isotopically tagged oligosaccharides. nih.govresearchgate.net

These labeled products are invaluable for studying carbohydrate-protein interactions, determining the substrate specificity of glycosyltransferases, or tracing the fate of complex carbohydrates in biological systems. scispace.com While the presence of a tritium label does not directly influence the stereochemical outcome of a glycosylation reaction, its inclusion allows the final product to be used as a high-sensitivity probe. acs.orgresearchgate.net The development of efficient glycosylation methods is crucial for building these complex molecular architectures. nih.govnih.gov

Chiral Pool Utilization and Derivatization for Bioactive Compound Synthesis Incorporating this compound

Carbohydrates like D-glucose are abundant, inexpensive, and enantiomerically pure, making them excellent starting materials in the "chiral pool" approach to synthesizing complex natural products. mdpi.comelsevierpure.comuniversiteitleiden.nl By incorporating a tritium label at a specific position, such as C-5, chemists can synthesize novel bioactive compounds that are pre-labeled for subsequent mechanistic or pharmacokinetic studies. nih.gov

The synthesis begins with the labeled glucose scaffold, which is then transformed through a series of chemical reactions—protecting group manipulations, oxidations, reductions, and carbon-carbon bond formations—to build a more complex target molecule. The tritium label is carried through the synthetic route, yielding a final product with a site-specific radioactive marker. This strategy enables the creation of novel probes and drugs whose metabolic fate can be meticulously tracked. mdpi.comuniversiteitleiden.nl

Advanced Imaging Probe Development utilizing the Principles of Site-Specific Labeling (e.g., for PET)

The fundamental principle of placing a specific label at a metabolically significant position in the glucose molecule, as exemplified by this compound, is the same concept that underpins the development of advanced imaging probes for techniques like Positron Emission Tomography (PET). nih.govnih.gov While tritium (³H) is a beta-emitter and not used for PET imaging, the knowledge gained from tritium tracing studies informs the design of PET tracers. mdpi.com